

Hydroxysafflor Yellow A: A Comparative Meta-Analysis of Clinical Efficacy and Mechanisms

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Compound of Interest

Compound Name: *Hydroxysafflor yellow A*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analytical overview of the clinical and preclinical evidence surrounding **Hydroxysafflor yellow A** (HSYA), the primary active constituent of Safflower Yellow Injection. We objectively compare its performance in key therapeutic areas, supported by experimental data, detailed methodologies from clinical trials, and an exploration of its molecular signaling pathways to inform future research and drug development.

Performance Comparison: HSYA vs. Standard Therapies

HSYA, primarily administered as Safflower Yellow Injection, has been extensively studied as an adjunct therapy in cardiovascular and cerebrovascular diseases. Meta-analyses of human clinical trials suggest a significant benefit when added to conventional treatments for acute ischemic stroke and coronary heart disease.

Efficacy in Acute Ischemic Stroke

Standard treatment for acute ischemic stroke is centered on rapid reperfusion, primarily using intravenous alteplase (a recombinant tissue plasminogen activator) within a 4.5-hour window, and mechanical thrombectomy for large vessel occlusions.^{[1][2][3][4]}

A meta-analysis of seven randomized controlled trials (RCTs) involving 762 patients demonstrated that Safflower Yellow, when compared to control groups (placebo or no

intervention), significantly improved the neurological improvement rate.[2] Another meta-analysis comparing Safflower Yellow Injection to Sanqi Panax notoginseng injection also found a significantly higher effective rate in the Safflower Yellow group.[1]

Efficacy in Coronary Heart Disease (Unstable Angina)

Conventional management of coronary artery disease, particularly unstable angina, involves antiplatelet agents, anticoagulants, statins, beta-blockers, and nitrates to reduce myocardial oxygen demand and prevent further thrombosis.[5][6] Lifestyle modifications are also critical.[5][7]

A meta-analysis incorporating seven RCTs with 1,134 patients with unstable angina found that Safflower Yellow Injection combined with conventional therapy was significantly more effective than conventional therapy alone in both relieving angina symptoms and improving electrocardiogram (ECG) readings.[8]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from meta-analyses of clinical trials involving Safflower Yellow Injection, where HSYA is the principal bioactive component.

Table 1: Efficacy of Safflower Yellow Injection in Acute Ischemic Stroke

| Outcome Measure | Number of Studies (Patients) | Comparison | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-Value | Citation |
|-------------------------------|------------------------------|------------------------------|-----------------|------------------------------|----------|----------|
| Neurological Improvement Rate | 7 (762) | Safflower Yellow vs. Control | 3.11 | 2.06 - 4.68 | <0.05 | [2] |
| Total Effective Rate | 7 (N/A) | Safflower Yellow vs. Control | 4.33 | 2.67 - 7.05 | <0.00001 | [3] |

Table 2: Efficacy of Safflower Yellow Injection in Unstable Angina Pectoris

| Outcome Measure | Number of Studies (Patients) | Comparison | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-Value | Citation |
|-----------------------------|------------------------------|---------------------------------------|-----------------|------------------------------|---------|----------|
| Relief of Angina Symptoms | 7 (1,134) | SYI + Convention al vs. Convention al | 2.95 | 1.81 - 4.81 | <0.0001 | [8] |
| Improvement in Ischemic ECG | 7 (1,134) | SYI + Convention al vs. Convention al | 2.85 | 1.67 - 4.86 | <0.0001 | [8] |

Table 3: Preclinical Efficacy of HSYA in Animal Models of Ischemic Heart Disease

| Outcome Measure | Comparison | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | P-Value | Citation |
|----------------------------|------------------|------------------------------------|------------------------------|---------|----------|
| Myocardial Infarct Size | HSYA vs. Control | -2.82 | -3.56 to -2.08 | <0.001 | [9] |
| Cardiac Troponin I (cTnI) | HSYA vs. Control | -3.82 | -5.20 to -2.44 | <0.001 | [9] |
| Creatine Kinase-MB (CK-MB) | HSYA vs. Control | -2.74 | -3.58 to -1.91 | <0.001 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and replication of clinical findings. Below is a summary of a representative Phase II clinical trial protocol for HSYA in acute ischemic stroke.

Protocol: Phase II, Multicenter, Randomized, Double-Blind, Active-Controlled Trial of HSYA for Injection (HSYAI) in Acute Ischemic Stroke (AIS) with Blood Stasis Syndrome[10]

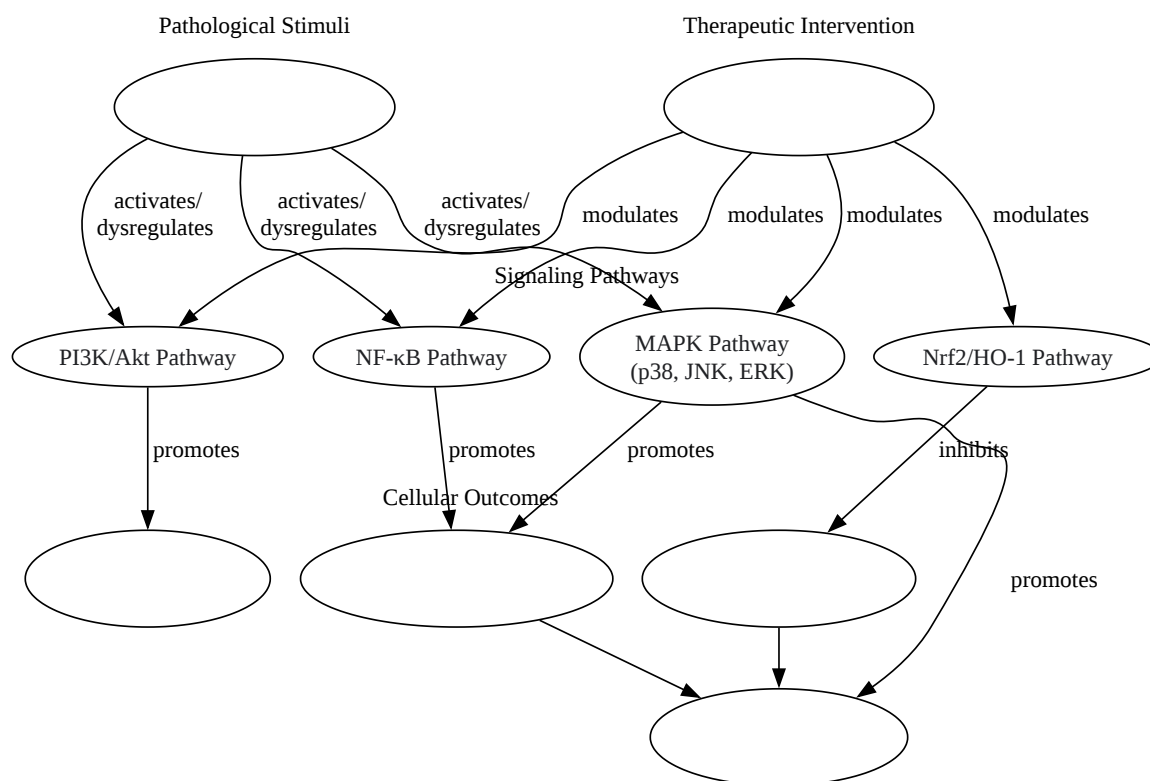
- Objective: To assess the efficacy and safety of various doses of HSYAI in treating patients with AIS and Blood Stasis Syndrome.
- Study Design: A multicenter, randomized, double-blind, multiple-dose, active-controlled trial conducted at 9 centers in China.
- Patient Population:
 - Inclusion Criteria: Patients diagnosed with moderate or severe AIS, with symptom onset within 72 hours; aged 40-75 years; National Institutes of Health Stroke Scale (NIHSS) score of 5-22; diagnosis of Blood Stasis Syndrome based on Traditional Chinese Medicine criteria.
 - Exclusion Criteria: History of intracranial hemorrhage, transient ischemic attack (TIA), severe heart, liver, or kidney dysfunction, pregnant or lactating women.
- Treatment Arms:
 - Low-Dose HSYAI: 25 mg/day HSYAI via intravenous infusion.
 - Medium-Dose HSYAI: 50 mg/day HSYAI via intravenous infusion.
 - High-Dose HSYAI: 75 mg/day HSYAI via intravenous infusion.
 - Control Group: Dengzhan Xixin Injection (30 mL/day) via intravenous infusion.

- Treatment Duration: 14 consecutive days.
- Primary Outcome Measure: The proportion of patients with a Modified Rankin Scale (mRS) score ≤ 1 at 90 days post-treatment.
- Secondary Outcome Measures:
 - Proportion of patients with an NIHSS score ≤ 1 .
 - Proportion of patients with a Barthel Index (BI) score ≥ 95 .
 - Reduction in Blood Stasis Syndrome score by $\geq 30\%$ from baseline.
 - These were assessed at 14, 30, 60, and 90 days post-treatment.
- Safety Outcomes: Monitoring and recording of all adverse events during the 90-day follow-up period.
- Key Findings: The medium (50 mg/d) and high (75 mg/d) doses of HSYA resulted in a significantly larger proportion of patients achieving the primary outcome compared to the control group ($P < 0.05$). The treatment was reported to be safe and well-tolerated.[\[10\]](#)

Mechanism of Action & Signaling Pathways

HSYA exerts its therapeutic effects through a multi-target, multi-pathway mechanism, primarily involving anti-inflammatory, antioxidant, and anti-apoptotic actions.[\[9\]](#) Preclinical studies have identified several key signaling pathways modulated by HSYA.

Key Signaling Pathways Modulated by HSYA

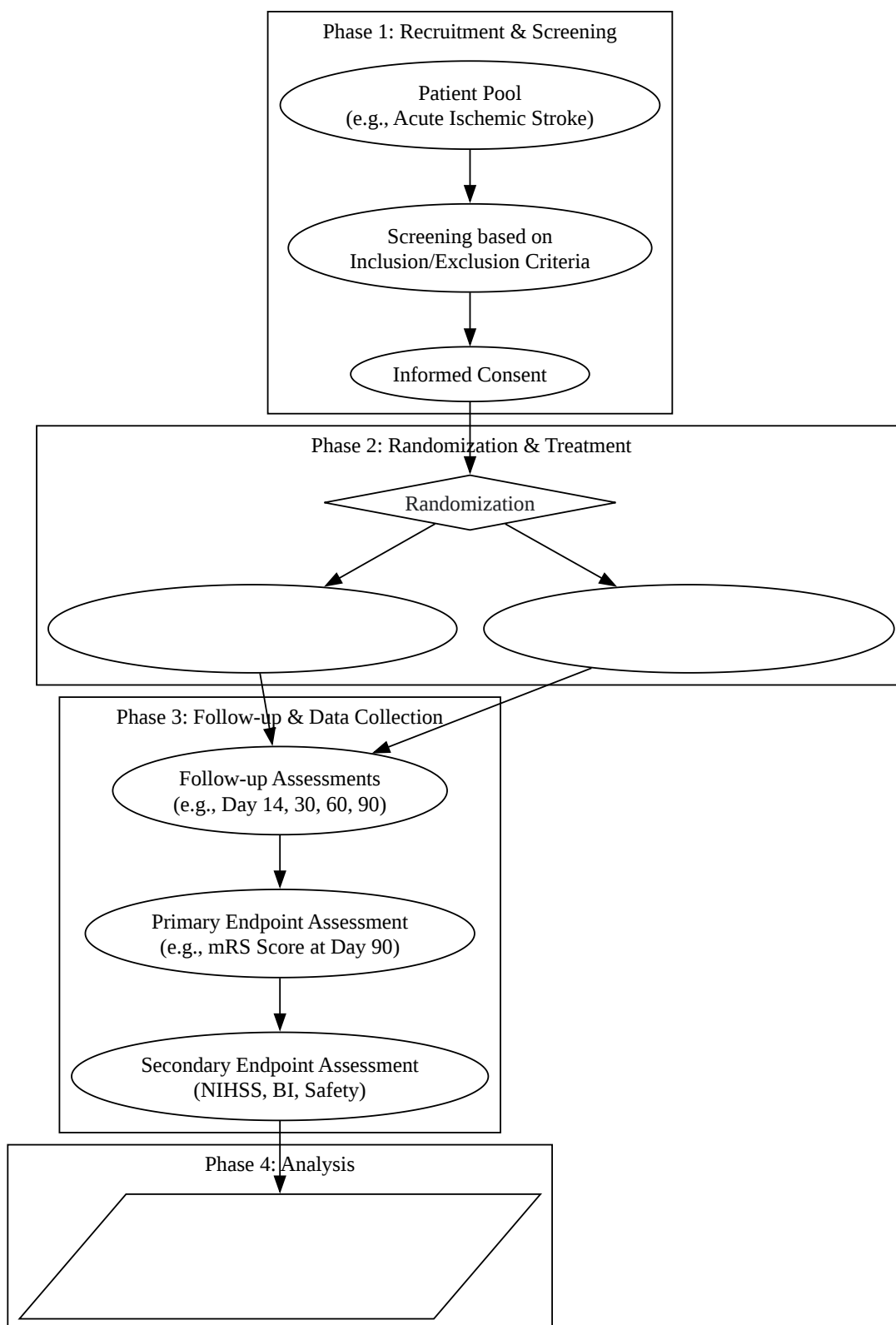


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HSYA demonstrates a significant neuroprotective and cardioprotective profile. It has been shown to down-regulate inflammatory pathways like NF-κB and MAPK, inhibit apoptosis by modulating the Bcl-2/Bax ratio, and combat oxidative stress by activating the Nrf2/HO-1 antioxidant pathway. Furthermore, activation of the PI3K/Akt pathway promotes cell survival and angiogenesis.

Clinical Trial Workflow

The diagram below illustrates a typical workflow for a randomized controlled clinical trial investigating HSYA, from patient recruitment to final data analysis.



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Conclusion

The available meta-analytical evidence suggests that **Hydroxysafflor yellow A**, as the primary component of Safflower Yellow Injection, is a promising and safe adjunct therapy for improving clinical outcomes in acute ischemic stroke and coronary heart disease. Its beneficial effects are underpinned by a complex mechanism of action involving the modulation of key signaling pathways related to inflammation, oxidative stress, and apoptosis. While the existing data is encouraging, the methodological quality of some included trials in the meta-analyses has been noted as a limitation.[2] Therefore, further high-quality, large-scale randomized controlled trials are warranted to solidify its therapeutic role and optimize its clinical application in diverse patient populations.

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